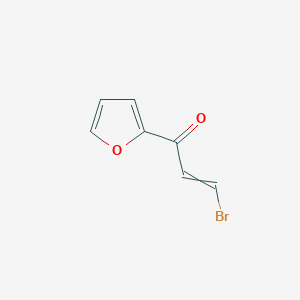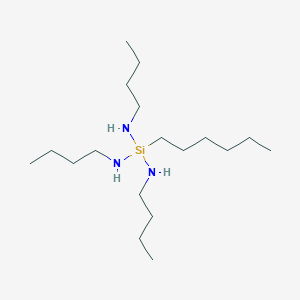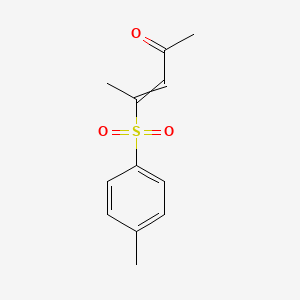![molecular formula C12H18O2 B14307733 (Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate CAS No. 111965-22-1](/img/structure/B14307733.png)
(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bicyclo[221]heptan-1-yl)methyl 2-methylprop-2-enoate is an organic compound featuring a bicyclic structure derived from norbornane (bicyclo[221]heptane) and a methacrylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate typically involves the esterification of (Bicyclo[2.2.1]heptan-1-yl)methanol with methacrylic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process can be summarized as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and optimizing the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Polymerization: The methacrylate group can participate in free radical polymerization, forming polymers with unique mechanical and thermal properties.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (Bicyclo[2.2.1]heptan-1-yl)methanol and methacrylic acid.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine.
Major Products
Polymerization: Polymers with varying chain lengths and properties.
Hydrolysis: (Bicyclo[2.2.1]heptan-1-yl)methanol and methacrylic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate is used as a monomer in the synthesis of polymers with enhanced mechanical strength and thermal stability. These polymers are valuable in the development of advanced materials for coatings, adhesives, and composites.
Biology and Medicine
The compound’s derivatives are explored for their potential use in drug delivery systems due to their ability to form biocompatible and biodegradable polymers. These polymers can encapsulate therapeutic agents, providing controlled release and targeted delivery.
Industry
In the industrial sector, the compound is utilized in the production of specialty plastics and resins. Its unique structure imparts desirable properties such as high impact resistance and durability, making it suitable for automotive and aerospace applications.
Mécanisme D'action
The mechanism by which (Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate exerts its effects is primarily through its ability to undergo polymerization. The methacrylate group participates in free radical polymerization, forming long polymer chains. These polymers can interact with various molecular targets, depending on their functional groups and overall structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Bicyclo[2.2.1]heptan-2-yl)methyl 2-methylprop-2-enoate: Similar structure but with a different position of the ester group.
(Bicyclo[2.2.1]heptan-1-yl)methyl acrylate: Similar but with an acrylate group instead of a methacrylate group.
(Bicyclo[2.2.1]heptan-1-yl)methyl methacrylate: Similar but with a different substituent on the methacrylate group.
Uniqueness
(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate is unique due to its specific combination of a bicyclic structure and a methacrylate ester group. This combination imparts distinct mechanical and thermal properties to the resulting polymers, making them suitable for specialized applications where high performance is required.
Propriétés
Numéro CAS |
111965-22-1 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
1-bicyclo[2.2.1]heptanylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H18O2/c1-9(2)11(13)14-8-12-5-3-10(7-12)4-6-12/h10H,1,3-8H2,2H3 |
Clé InChI |
GHCSVHUFZRIEFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC12CCC(C1)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)
![8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid](/img/structure/B14307663.png)

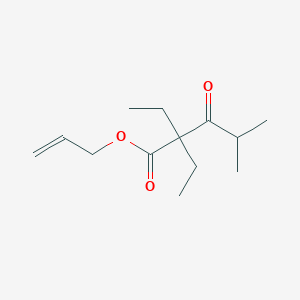
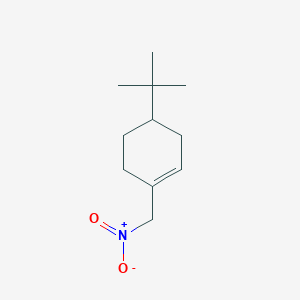
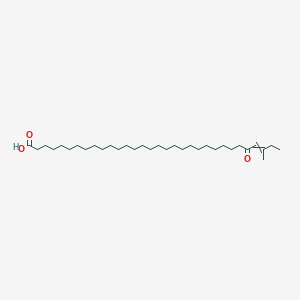
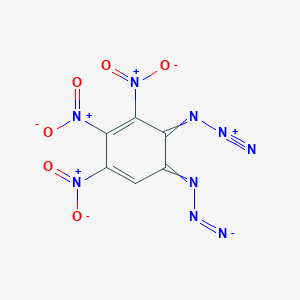
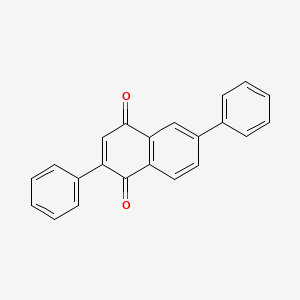
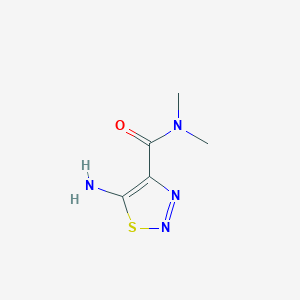
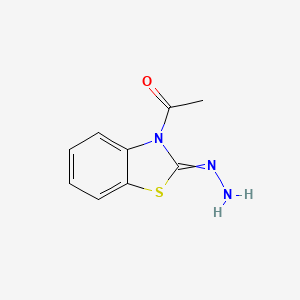
![N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide](/img/structure/B14307700.png)
